1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one” is a derivative of pyrrolidin-2-one, which is a five-membered lactam . Pyrrolidin-2-one and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one” is characterized by a pyrrolidin-2-one ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products.
Production of Unusual β-Amino Acids
Pyrrolidin-2-ones are used in the synthesis of unusual β-amino acids such as statin and its derivatives . These unusual amino acids have potential applications in the development of new pharmaceuticals.
Antimicrobial Activity
Pyrrolidin-2-one derivatives exhibit diverse biological activities, including antimicrobial activity . They can be used to develop new antimicrobial agents to combat resistant strains of bacteria and other microbes.
Anticancer Activity
Some pyrrolidin-2-one derivatives have shown anticancer activity . For example, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer with growth inhibition of 55% and CNS cancer with growth inhibition of 67% .
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives also exhibit anti-inflammatory activity . They can be used to develop new anti-inflammatory drugs for the treatment of conditions such as arthritis and other inflammatory diseases.
Antidepressant Activity
Some pyrrolidin-2-one derivatives have shown antidepressant activity . They can be used to develop new antidepressant drugs to treat conditions such as major depressive disorder and other mood disorders.
Future Directions
Pyrrolidin-2-one and its derivatives, including “1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one”, have potential for future research due to their wide use in drug discovery . The ability to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates makes these compounds promising scaffolds for novel biologically active compounds .
properties
IUPAC Name |
1-ethyl-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-4-6(5-9)3-7(8)10/h6,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUCSWPMKAMAQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677751 |
Source
|
Record name | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
CAS RN |
1227465-53-3 |
Source
|
Record name | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-4-(hydroxymethyl)-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.